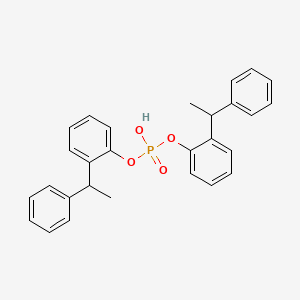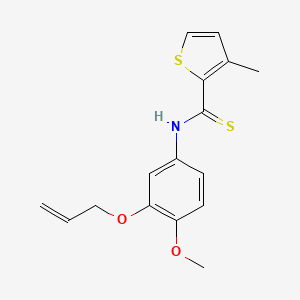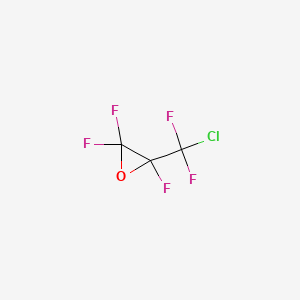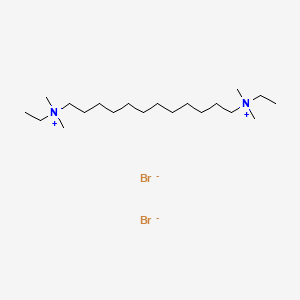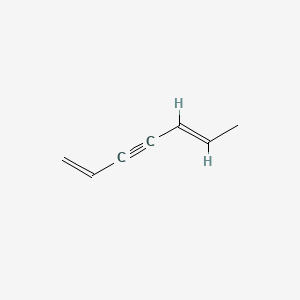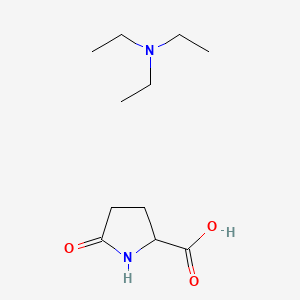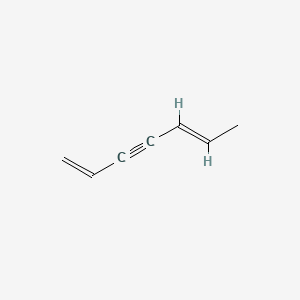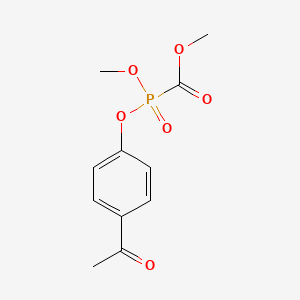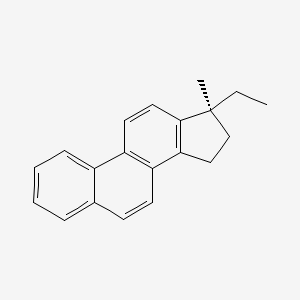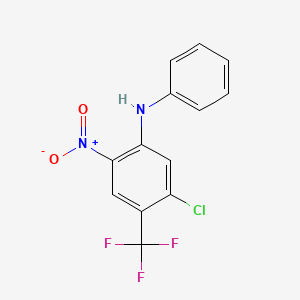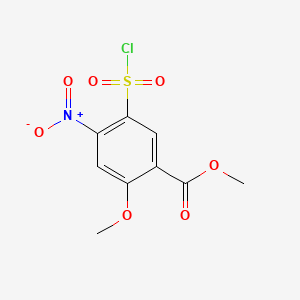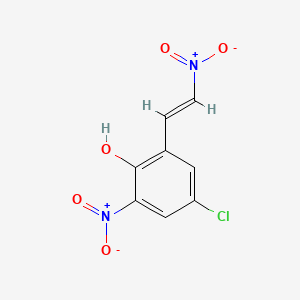
Phenol, 4-chloro-2-nitro-6-(2-nitroethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-chloro-2-nitro-6-(2-nitroethenyl)- is a complex organic compound with the molecular formula C8H5ClN2O5 This compound is characterized by the presence of a phenol group substituted with chlorine, nitro, and nitroethenyl groups
Preparation Methods
The synthesis of Phenol, 4-chloro-2-nitro-6-(2-nitroethenyl)- typically involves nucleophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as nitro groups in the ortho and para positions significantly enhances the reactivity of the aromatic ring towards nucleophiles . Industrial production methods may involve multi-step synthesis processes, including nitration, halogenation, and subsequent substitution reactions under controlled conditions .
Chemical Reactions Analysis
Phenol, 4-chloro-2-nitro-6-(2-nitroethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.
Substitution: Nucleophilic aromatic substitution is a common reaction, especially in the presence of strong nucleophiles and electron-withdrawing groups. Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst, oxidizing agents like potassium permanganate, and nucleophiles such as amines. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol, 4-chloro-2-nitro-6-(2-nitroethenyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-chloro-2-nitro-6-(2-nitroethenyl)- involves its interaction with molecular targets through its reactive functional groups. The nitro groups can participate in redox reactions, while the phenol group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Phenol, 4-chloro-2-nitro-6-(2-nitroethenyl)- can be compared with similar compounds such as:
Phenol, 2-chloro-4-nitro-: Similar structure but lacks the nitroethenyl group.
Phenol, 2,4-dichloro-6-nitro-: Contains an additional chlorine substituent.
Phenol, 2,6-dimethyl-4-nitro-: Substituted with methyl groups instead of chlorine. The uniqueness of Phenol, 4-chloro-2-nitro-6-(2-nitroethenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
65923-99-1 |
|---|---|
Molecular Formula |
C8H5ClN2O5 |
Molecular Weight |
244.59 g/mol |
IUPAC Name |
4-chloro-2-nitro-6-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C8H5ClN2O5/c9-6-3-5(1-2-10(13)14)8(12)7(4-6)11(15)16/h1-4,12H/b2-1+ |
InChI Key |
HIFNWMYZCKNMRR-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C/[N+](=O)[O-])O)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=C(C=C(C(=C1C=C[N+](=O)[O-])O)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


